

2-Bromo-4-ethylpyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-ethylpyridine**

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylpyridine is a halogenated pyridine derivative that serves as a critical building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, provides a versatile scaffold for constructing complex molecules.^[1] The bromine atom is a key functional handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.^[2] This reactivity makes **2-Bromo-4-ethylpyridine** a valuable intermediate in the development of novel pharmaceuticals, particularly for agents targeting neurological disorders, as well as in the agrochemical industry for creating herbicides and pesticides.^[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of **2-Bromo-4-ethylpyridine** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
IUPAC Name	2-Bromo-4-ethylpyridine	[1]
Synonyms	4-Ethyl-2-bromopyridine	[1] [3]
CAS Number	54453-91-7	[1] [3] [4]
Molecular Formula	C ₇ H ₈ BrN	[1] [3] [4]
Molecular Weight	186.05 g/mol	[1] [3] [4]
Appearance	Colorless to light yellowish brown liquid	[1]
Boiling Point	236-243 °C	[1]
Density	0.996 g/mL	[1]
Refractive Index	1.414	[1]
Purity	≥ 96% (GC)	[1]
Storage Conditions	Store at 0-8 °C	[1]

Synthesis and Experimental Protocols

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple routes can be envisioned, a common strategy for related compounds involves the functionalization of a pre-existing pyridine ring. One documented method for a structurally similar compound, 4-bromo-2-ethylpyridine, involves the reaction of a Grignard reagent with a bromopyridine precursor, followed by aromatization.

Example Synthesis of a 2-Alkyl-4-bromopyridine Derivative

The following protocol is based on a literature procedure for the synthesis of 4-bromo-2-ethylpyridine from 4-bromopyridine hydrochloride and ethylmagnesium bromide, which illustrates a relevant synthetic strategy.[\[5\]](#)

Reaction Scheme:

- Step 1: Nucleophilic addition of Grignard reagent to the pyridine ring.
- Step 2: Aromatization via oxidation.

Materials and Equipment:

- 4-bromopyridine hydrochloride
- Ethylmagnesium bromide (3.0 M solution in ether)
- Tetrahydrofuran (THF), anhydrous
- Tetrachloro-1,2-benzoquinone (o-chloranil)
- Toluene
- Acetic acid
- 20% aqueous ammonium chloride solution
- 1N Hydrochloric acid (HCl)
- 1N Sodium hydroxide (NaOH)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Round-bottom flask, syringe, magnetic stirrer, cooling bath (e.g., dry ice/acetone)
- Standard glassware for extraction and concentration (separatory funnel, rotary evaporator)

Experimental Protocol:

- Reaction Setup: A slurry of 4-bromopyridine hydrochloride (4.17 g, 0.021 mol) in anhydrous THF (100 mL) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78°C.[\[5\]](#)

- Grignard Addition: Ethylmagnesium bromide (15.7 mL of a 3.0 M solution in ether, 0.047 mol) is added slowly via syringe while maintaining the temperature at -78°C. The mixture is stirred for 10 minutes at this temperature.[5]
- Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then carefully quenched by adding 20% aqueous ammonium chloride solution.[5]
- Initial Work-up: The mixture is diluted with ether. The organic phase is separated and washed sequentially with water, 1N HCl solution, and saturated sodium chloride (brine) solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.[5]
- Aromatization: The resulting residue is redissolved in toluene (100 mL). A solution of tetrachloro-1,2-benzoquinone (5.8 g, 0.024 mol) in acetic acid (50 mL) is added under a nitrogen atmosphere. The reaction is stirred overnight at room temperature.[5]
- Final Work-up and Isolation: The pH of the mixture is adjusted to be basic using 1N NaOH solution, and the product is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the final product.[5]

Applications in Drug Development and Medicinal Chemistry

2-Bromo-4-ethylpyridine is a versatile reagent in drug discovery due to the reactivity of its C-Br bond.[1] This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are instrumental for assembling the complex molecular architectures of modern therapeutic agents.[2]

Key Synthetic Transformations:

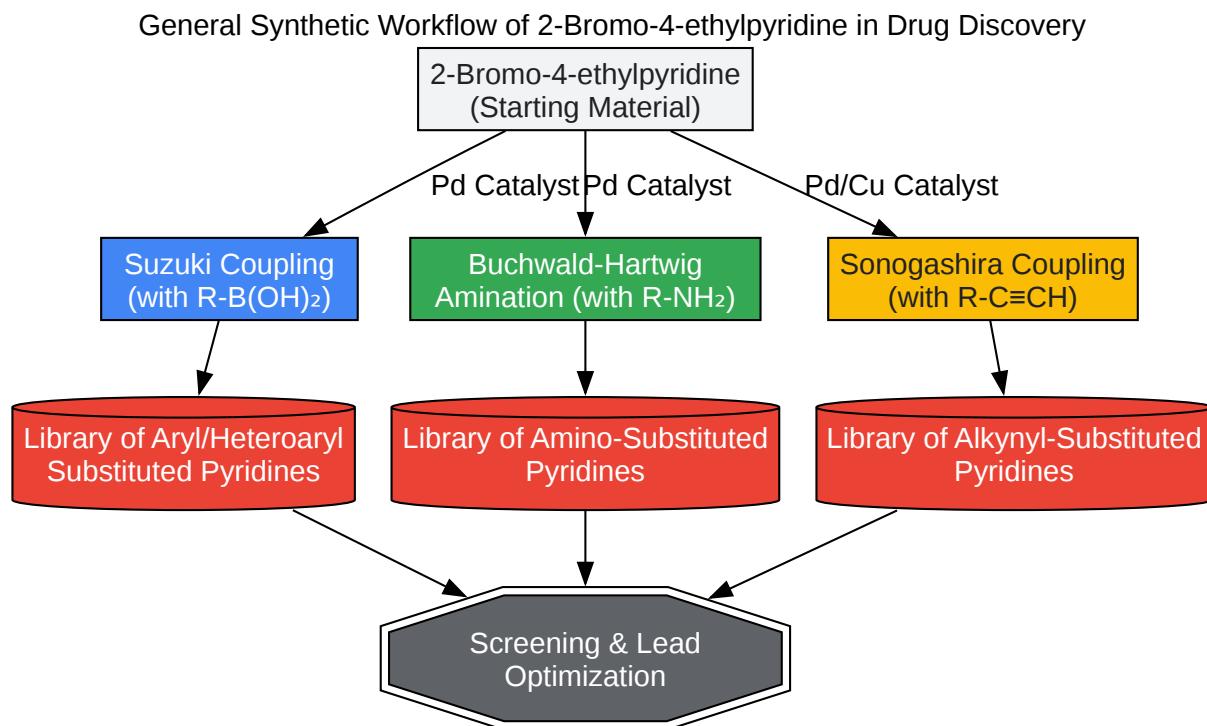
- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of various aryl or heteroaryl groups.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in synthesizing compounds containing arylamine moieties.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear structural elements into molecules.[\[6\]](#)
- Stille Coupling: Reaction with organostannanes to create new C-C bonds.

These reactions allow medicinal chemists to systematically modify the pyridine scaffold, exploring the chemical space around it to optimize pharmacological properties such as potency, selectivity, and metabolic stability. The pyridine core itself is a privileged scaffold, frequently found in biologically active molecules.[\[2\]](#)

Workflow for Synthetic Utility in Drug Discovery

The diagram below illustrates a generalized workflow where **2-Bromo-4-ethylpyridine** serves as a starting material for generating a library of diverse compounds for screening and development.

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- To cite this document: BenchChem. [2-Bromo-4-ethylpyridine: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014437#iupac-name-for-2-bromo-4-ethylpyridine]

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